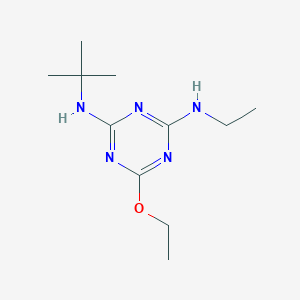
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC is a piperazine derivative that has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Scientific Research Applications
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most significant applications of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is in the field of antimicrobial research. Studies have shown that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antimicrobial activity, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to possess antitumor properties. Studies have demonstrated that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Furthermore, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a novel anticancer agent.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in bacterial and cancer cell growth. Studies have shown that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of DNA gyrase, an enzyme involved in DNA replication in bacteria. In cancer cells, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Furthermore, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is its potent antimicrobial and antitumor activity, which makes it a promising candidate for therapeutic applications. Furthermore, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments.
However, one of the limitations of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, which could lead to the development of more potent and selective compounds.
Furthermore, research could focus on the development of novel formulations of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide that improve its solubility and bioavailability. Finally, research could explore the potential of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide as a synergistic agent in combination with other antimicrobial or anticancer agents, which could enhance its therapeutic potential.
Synthesis Methods
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 2-chloropyrimidine with cyclopropylamine, followed by the reaction of the resulting intermediate with 1-piperazinecarbothioamide. The final product is obtained through purification and isolation steps, which yield a white crystalline powder with a high degree of purity.
properties
IUPAC Name |
N-cyclopropyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c18-12(15-10-2-3-10)17-8-6-16(7-9-17)11-13-4-1-5-14-11/h1,4-5,10H,2-3,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYIHLXHCCMXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)

![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)
